molecular formula C15H10Cl2N4O2S B2881003 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338783-11-2

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2881003
CAS No.: 338783-11-2
M. Wt: 381.23
InChI Key: LTWREYCCFOEYIO-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a pyridine ring, and a dichlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, making them significant targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting their growth. . This moiety is known to exhibit various biological activities due to the presence of a N–C–S– group .

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibitionThe compound’s interaction withcalf thymus-DNA (CT-DNA) has been investigated, suggesting that it may interfere with the DNA of the bacteria .

Pharmacokinetics

The strong aromaticity of the 1,3,4-thiadiazole ring, which provides great in vivo stability, suggests that the compound may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the growth of the targeted bacteria. This is evidenced by the compound’s inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . The compound’s interaction with CT-DNA also suggests that it may cause molecular changes in the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the pyridine ring: The thiadiazole intermediate is then reacted with a pyridine derivative, often through a cyclization reaction.

    Attachment of the dichlorobenzyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyridinecarboxamide derivatives: Compounds with a pyridinecarboxamide moiety that have been studied for various pharmacological properties.

Uniqueness

1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3,4-thiadiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the combination of its structural features, which confer specific biological activities not commonly found in other compounds. The presence of the dichlorobenzyl group, in particular, may enhance its potency and selectivity for certain targets.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-11-4-3-9(6-12(11)17)7-21-5-1-2-10(14(21)23)13(22)19-15-20-18-8-24-15/h1-6,8H,7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWREYCCFOEYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NN=CS2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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